4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Significance of Fused Heterocyclic Systems in Molecular Design
Fused heterocyclic systems are organic compounds in which two or more rings, with at least one being a heterocycle, share a pair of atoms. nih.gov These structures are of paramount importance in medicinal chemistry and drug discovery due to their diverse biological activities, which include antibacterial, antiviral, antifungal, and anticancer properties. nih.gov The fusion of heterocyclic rings often results in a rigid, planar structure that can interact more efficiently with biological targets, enhancing the efficacy and selectivity of potential drugs. nih.gov Furthermore, the presence of multiple heteroatoms, such as nitrogen, oxygen, or sulfur, introduces unique electronic properties and multiple points for chemical modification, making them versatile scaffolds in the design of novel bioactive molecules. nih.gov
Overview of Pyrrolo[3,2-d]pyrimidine as a Privileged Structure
The pyrrolo[3,2-d]pyrimidine core, an isomer of the more commonly known pyrrolo[2,3-d]pyrimidine (7-deazapurine), is considered a "privileged structure" in medicinal chemistry. epa.govresearchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, and thus serve as a rich source for the development of new drugs. epa.govresearchgate.net The pyrrolo[3,2-d]pyrimidine framework is a key component in a variety of compounds that exhibit a wide spectrum of biological activities, including antiproliferative and enzyme inhibitory effects. scbt.comnih.gov Much of the research has focused on modifications at the C2 and C4 positions of the pyrimidine (B1678525) ring to modulate enzymatic recognition. scbt.com
Historical Context of Pyrrolo[3,2-d]pyrimidine Research
Research into pyrrolopyrimidines, including the [3,2-d] isomer, has been ongoing for many years, driven by their structural similarity to endogenous purines. nih.gov This similarity allows them to act as isosteres in biological systems. nih.gov While the related 7-deazapurines (pyrrolo[2,3-d]pyrimidines) are found in nature, the pyrrolo[3,2-d]pyrimidine scaffold is a synthetic creation, which has opened avenues for novel chemical entities not found in the natural world. nih.gov Synthetic strategies have been developed to construct this fused ring system, often involving multi-step sequences to build the pyrrole (B145914) ring onto a pre-existing pyrimidine or vice versa. mdpi.com
Contextualizing 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine within its Structural Class
This compound is a specific derivative of the parent pyrrolo[3,2-d]pyrimidine scaffold. Its key structural features are a chlorine atom at the 4-position of the pyrimidine ring and an ethyl group attached to the nitrogen at the 5-position of the pyrrole ring. The chlorine atom is a particularly important feature, as it activates the 4-position for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a wide array of derivatives. chemimpex.comchem-iso.com The ethyl group at the N-5 position can influence the compound's physical properties, such as its solubility and lipophilicity, and may play a role in modulating its interaction with biological targets or its metabolic stability. nih.gov
Properties
IUPAC Name |
4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)8(9)11-5-10-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOHXNCJWNQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00832984 | |
| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871024-30-5 | |
| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Ethyl 5h Pyrrolo 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution at the C4-Chloro Position
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex.
Reactivity with Amine and Other Nucleophiles
The C4-chloro group readily reacts with a variety of nucleophiles, with amines being the most extensively studied. preprints.orgresearchgate.net The reaction with primary and secondary amines typically proceeds under mild conditions, often catalyzed by acid. preprints.orgnih.gov The acid protonates the pyrimidine ring, further increasing its electrophilicity and facilitating the nucleophilic attack. preprints.org While reactions with anilines have been studied, aliphatic and benzylic amines also serve as effective nucleophiles. preprints.orgnih.gov
Beyond amines, other nucleophiles such as alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) can displace the C4-chloro group to yield the corresponding ethers and thioethers. rsc.org The reaction conditions for these nucleophiles may vary depending on their reactivity.
Formation of C4-Substituted Derivatives
The substitution of the C4-chloro group leads to a diverse array of C4-substituted derivatives, which are often key intermediates in the synthesis of biologically active molecules. chemimpex.com The reaction with various amines, for instance, provides access to a library of N-substituted-5-ethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amines.
The following table summarizes representative examples of nucleophilic aromatic substitution reactions at the C4 position of related 4-chloropyrrolopyrimidines.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Dimethylamine | Dimethylamine | 4-(Dimethylamino)-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | rsc.org |
| Sodium Phenoxide | Sodium Phenoxide | 4-Phenoxy-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | rsc.org |
| Sodium Thiophenoxide | Sodium Thiophenoxide | 4-(Phenylthio)-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | rsc.org |
| Aniline | Aniline, HCl, Water | N-Phenyl-5-ethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | preprints.orgnih.gov |
Reactions Involving the Pyrrole (B145914) Moiety of the Fused System
The pyrrole ring in the 5H-pyrrolo[3,2-d]pyrimidine system is electron-rich and thus susceptible to electrophilic attack. The ethyl group at the N5 position influences the regioselectivity of these reactions.
Electrophilic Substitution Reactions on the Pyrrole Ring
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can occur on the pyrrole ring. The position of substitution is directed by the fused pyrimidine ring and the N5-ethyl substituent. Generally, in pyrrolo[3,2-d]pyrimidines, the C7 position is the most favored site for electrophilic attack, followed by the C6 position.
Derivatization at C6 and C7 Positions of the Pyrrole Ring
Halogenation, for instance with N-iodosuccinimide (NIS), can introduce an iodine atom at the C7 position. chemicalbook.com This C7-iodo derivative can then serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.
The following table provides examples of derivatization at the C6 and C7 positions of the pyrrolo[3,2-d]pyrimidine core.
| Reaction | Reagent/Conditions | Position of Derivatization | Product | Reference |
| Iodination | N-Iodosuccinimide (NIS), DMF | C7 | 4-Chloro-5-ethyl-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | chemicalbook.com |
| Bromination | N-Bromosuccinimide (NBS) | C7 | 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | mdpi.com |
Transformations of the Pyrimidine Ring
While nucleophilic substitution at C4 is the most common reaction, the pyrimidine ring itself can undergo other transformations. These reactions are less common and often require more specific conditions. For instance, reduction of the pyrimidine ring can lead to dihydropyrrolopyrimidine derivatives. Ring-opening and rearrangement reactions are also possible under certain conditions, although these are not typical transformation pathways for this scaffold. The stability of the aromatic system generally disfavors such transformations unless driven by specific reagents or reaction conditions.
Modifications of Pyrimidine Ring Heteroatoms
Direct modification of the pyrimidine ring heteroatoms (N1 and N3) in the 4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is not a commonly reported transformation pathway. The electron-withdrawing nature of the pyrimidine ring and the adjacent chloro-substituent diminishes the nucleophilicity of these nitrogen atoms. Consequently, reactions such as N-alkylation or N-oxidation on the pyrimidine ring nitrogens are generally not favored under standard conditions.
However, the basicity of the pyrimidine nitrogens is crucial in acid-catalyzed reactions. Protonation or the formation of hydrogen bonds at these sites can activate the C4 position towards nucleophilic attack. This activation lowers the energy barrier for substitution reactions at the C4 position. The weakly basic character of the pyrimidine nitrogens is essential for promoting these acid-catalyzed amination reactions.
Cyclization Reactions involving Pyrimidine Ring Functionality
While the pyrrolo[3,2-d]pyrimidine core is often constructed through cyclization reactions, subsequent cyclizations involving the pre-formed this compound are less common but theoretically possible. Such reactions would typically involve a bifunctional nucleophile that first displaces the C4-chloro group and then undergoes an intramolecular reaction with another part of the molecule.
For instance, a nucleophile with a suitably positioned secondary functional group could potentially engage in a cyclization reaction. An example from the related pyrrolo[2,3-d]pyrimidine series involves the use of amino-imino derivatives as key intermediates for the preparation of tricyclic pyrrolotriazolopyrimidines. nih.gov This suggests that if the C4-chloro group of this compound were to be displaced by a hydrazine (B178648) derivative, subsequent intramolecular cyclization could lead to the formation of a new fused triazole ring.
Domino reactions, such as a combination of a Buchwald-Hartwig coupling followed by a hydroamination, have been utilized to construct the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione skeleton. nih.gov Although this demonstrates the utility of cyclization in forming the core structure, it also underscores that transformations are more commonly directed at building the core rather than modifying it through further cyclization once formed.
Stability and Degradation Pathways
The stability of this compound is a critical factor in its handling, storage, and biological application. Generally, the core pyrrolopyrimidine structure is relatively stable, but the presence of the chloro-substituent and the N-ethyl group introduces specific vulnerabilities.
Under normal ambient temperature and humidity, the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is known to be stable. chemicalbook.com However, its stability is compromised in the presence of strong acids or alkalis, which can lead to decomposition. chemicalbook.com It is reasonable to infer a similar behavior for the 5-ethyl analogue. The N-ethyl group at the 5-position may also influence the metabolic stability of the compound. Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that N5-alkyl substitutions can be introduced to slow down the rate of metabolism. nih.gov However, these studies also revealed that some N5-substituted compounds can be rapidly converted back to the parent unsubstituted analogue in biological media, indicating a potential metabolic degradation pathway involving the N-alkyl group. nih.gov One study found that while an N5-substituted compound was stable in aqueous buffer, it was undetectable in biological media within an hour, with a plasma half-life of approximately 32.7 minutes. nih.gov
Potential degradation pathways for this compound can be categorized as follows:
Hydrolysis: In aqueous acidic or basic conditions, the C4-chloro group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming 5-ethyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one. The rate of this hydrolysis is expected to be pH-dependent.
Metabolic Degradation: In a biological system, enzymatic processes can lead to the degradation of the molecule. This can include N-dealkylation, removing the ethyl group from the N5 position, or hydroxylation at various positions on the bicyclic ring system or the ethyl group.
Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the compound, although specific studies on the photolytic stability of this compound are not readily available.
The following table summarizes the expected stability and degradation pathways:
| Condition | Stability/Degradation Pathway | Resulting Product(s) |
| Neutral pH, Ambient Temp. | Generally Stable | - |
| Strong Acidic Conditions | Decomposition, Hydrolysis | 5-ethyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and other degradation products |
| Strong Basic Conditions | Decomposition, Hydrolysis | 5-ethyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and other degradation products |
| Biological/Metabolic | N-dealkylation, Hydroxylation | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, hydroxylated metabolites |
Structure Activity Relationship Sar Studies of Pyrrolo 3,2 D Pyrimidine Derivatives
Influence of Substituents on the Pyrrole (B145914) Ring on Molecular Interactions
Substitutions on the pyrrole ring of the pyrrolo[3,2-d]pyrimidine core, specifically at the C7 position, have been shown to be crucial in modulating the biological activity of these compounds. mdpi.com Research has consistently demonstrated that the introduction of a halogen at the C7 position significantly enhances cytotoxic properties. nih.gov
In one study, the introduction of an iodine atom at C7 in a 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivative increased its antiproliferative activity by a factor of 5 to 20 compared to the non-iodinated parent compound. nih.gov This finding underscores the importance of halogenation at this specific position. Another structure-activity relationship (SAR) study corroborated these findings, showing that introducing a halogen at C7 led to a substantial increase in activity against HeLa cells. nih.gov These studies suggest that the C7 position is a key site for modification to improve the potency of pyrrolo[3,2-d]pyrimidine-based compounds. The effect of various substituents on the pyrrole ring is an area of ongoing investigation to optimize pharmacokinetics and efficacy against a range of cancer cell lines. nih.gov
Impact of C4-Substitutions on Receptor Binding and Enzyme Recognition
The C4 position of the pyrimidine (B1678525) ring is a critical determinant of the biological activity of pyrrolo[3,2-d]pyrimidine derivatives, significantly influencing their interaction with target enzymes and receptors. The 4-chloro substituent, as seen in 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, is a key feature in many active compounds within this class. nih.govchemimpex.com This chlorinated framework is considered a valuable starting point for the synthesis of various bioactive molecules, including kinase inhibitors. chemimpex.com
The importance of the chloro group at C4 has been established through comparative studies. nih.gov Enzymatic recognition is frequently modulated by substituents at both the C2 and C4 positions. mdpi.com The 4-chloro group often serves as a crucial intermediate, allowing for further chemical modifications to introduce a diverse range of substituents, although this can sometimes be synthetically challenging. nih.gov Specifically, the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine structure is recognized as a core component for developing ATP-competitive inhibitors, highlighting its role in facilitating binding to the ATP pocket of kinases. chem-iso.com
Role of N5-Alkylation (e.g., Ethyl Group) on Molecular Conformation and Ligand-Target Recognition
Alkylation at the N5 position of the pyrrole ring, such as the introduction of an ethyl group, plays a pivotal role in modulating the pharmacological profile of pyrrolo[3,2-d]pyrimidines. This position is a key focus for tuning both the activity and toxicity of these compounds. mdpi.com Studies have shown that N5 substitution can lead to a significant increase in antiproliferative activity; in some cases, a 7-fold increase in activity against CCRF-CEM leukemia cells was observed compared to the unsubstituted parent compound. mdpi.com
Furthermore, substitutions at the N5 position can effectively decrease cellular toxicity. nih.gov For instance, the introduction of an N5 toluenesulfonyl group resulted in a four-fold increase in the maximum tolerated dose in mice while maintaining comparable cellular activity to the parent compound. nih.gov This suggests that the N5 position can be modified to improve the therapeutic index of these agents. Specifically, N5-methylation has been identified as a requirement for potent microtubule depolymerizing activity in a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines. nih.gov The synthesis of N5-ethyl derivatives has also been described, indicating that various alkyl groups can be introduced at this position to explore their impact on ligand-target recognition. nih.gov
| Compound Series | N5-Substituent | Observed Effect | Reference |
|---|---|---|---|
| Halogenated Pyrrolo[3,2-d]pyrimidines | Toluenesulfonyl | Four-fold increase in maximum tolerated dose with comparable cell activity. | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Various Substituents | Up to 7-fold increase in activity against CCRF-CEM leukemia cells. | mdpi.com |
| Pyrrolo[3,2-d]pyrimidin-4-amines | Methyl (CH3) | Required for potent microtubule depolymerizing activity. | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Benzyloxymethyl | Decreased efficacy against all tested cell lines. | nih.gov |
Conformational Analysis and Flexible Molecular Framework Adaptations
The three-dimensional conformation of pyrrolo[3,2-d]pyrimidine derivatives is a critical factor in their ability to bind to biological targets. The flexibility of the molecular framework allows for adaptation to the specific geometry of a receptor or enzyme active site. Molecular modeling and 1H NMR studies have provided insights into the preferred conformations of active compounds in this class. nih.gov
For highly active N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, a syn conformation of the N4-aryl substitution with respect to the core scaffold was indicated. nih.gov Docking studies with tubulin, a known target for some of these compounds, revealed that the pyrrolo[3,2-d]pyrimidine scaffold can occupy the colchicine (B1669291) binding site. In this binding mode, the scaffold establishes hydrophobic interactions with key amino acid residues such as Leuα252, Alaα316, Leuβ248, Alaβ250, and Leuβ255. nih.gov These findings highlight how the specific conformation and flexibility of the pyrrolopyrimidine core are essential for its molecular recognition and subsequent biological activity. The nature of the atom at the 5-position can also induce significant conformational changes in the molecule. researchgate.net
Comparative SAR Analysis with other Halogenated Pyrrolo[3,2-d]pyrimidines
Comparative analysis of different halogenated pyrrolo[3,2-d]pyrimidines reveals important structure-activity trends. Halogenation is a key strategy for enhancing the potency of this class of compounds. mdpi.com A direct comparison between 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its 7-iodo counterpart demonstrated a significant enhancement of antiproliferative activity with the introduction of iodine. nih.gov
| Compound 1 | Compound 2 | Key Structural Difference | Comparative Finding | Reference |
|---|---|---|---|---|
| 2,4-dichloro pyrrolo[3,2-d]pyrimidine | 7-iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine | Iodine at C7 | Compound 2 showed 5 to 20 times greater antiproliferative activity. | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 2,4-dichloro-thieno[3,2-d]pyrimidine | Pyrrole vs. Thiophene ring | The pyrrolopyrimidine offered decreased cellular toxicity. | nih.gov |
| bis-O-benzylated pyrrolo[3,2-d]pyrimidine | 7-iodo-bis-O-benzylated pyrrolo[3,2-d]pyrimidine | Iodine at C7 | An analogous increase in cytotoxicity was observed with C7 iodination. | nih.gov |
Mechanistic Investigations and Molecular Interactions of Pyrrolo 3,2 D Pyrimidine Derivatives
Target Identification and Biological Pathway Interrogation
Research into pyrrolo[3,2-d]pyrimidine derivatives has identified multiple cellular targets and pathways through which these compounds exert their biological effects. A primary area of investigation is their role as kinase inhibitors. mdpi.comsrinichem.com Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival; their dysregulation is a hallmark of cancer. mdpi.com The pyrrolo[3,2-d]pyrimidine core can act as a scaffold that mimics the adenine (B156593) base of ATP, allowing these compounds to function as ATP-competitive inhibitors of various kinases. nih.govmdpi.com
Beyond kinase inhibition, certain derivatives have been designed to target folate-dependent one-carbon metabolism. nih.govnih.gov This metabolic pathway is essential for the biosynthesis of nucleotides and amino acids, which are critical for rapidly proliferating cancer cells. nih.gov Specific pyrrolo[3,2-d]pyrimidine compounds have been developed to inhibit key enzymes in this pathway, such as serine hydroxymethyltransferase (SHMT) 2, which is located in the mitochondria. nih.govnih.gov By disrupting this metabolic pathway, these compounds can effectively starve cancer cells of the building blocks needed for growth.
Further studies have also explored the potential for these compounds to act as multitargeted agents, inhibiting both mitochondrial and cytosolic enzymes involved in one-carbon metabolism, thereby producing broad-spectrum antitumor activity. nih.govnih.gov
Analysis of Enzyme Inhibitory Activity Profiles (e.g., Kinases: EGFR, HER2, CDK2, PI3K, Src, VEGFR2)
The efficacy of pyrrolo[3,2-d]pyrimidine derivatives as therapeutic agents often correlates with their ability to inhibit specific enzymes, particularly protein kinases involved in cancer progression.
The inhibitory potential of pyrrolo[3,2-d]pyrimidine analogues is quantified by determining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values indicate the concentration of the compound required to reduce the enzyme's activity by 50%. Studies on structurally related pyrrolo[2,3-d]pyrimidine derivatives, a closely related isomer, have demonstrated potent inhibition against a panel of kinases.
For instance, one derivative, compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2,4-dichlorobenzylidene)benzohydrazide), showed significant activity against several key kinases. mdpi.comnih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinase, with the pyrrolopyrimidine core forming hydrogen bonds with key residues in the hinge region of the enzyme, similar to how ATP binds. mdpi.com The substituents on the pyrrolopyrimidine ring play a crucial role in determining the binding affinity and selectivity for different kinases. mdpi.com
| Compound | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
|---|---|---|---|---|
| Compound 5k | 79 | 40 | 136 | 204 |
| Sunitinib | 93 | 74 | 261 | 141 |
| Erlotinib | 55 | - | - | - |
| Staurosporine | - | 38 | - | 281 |
| Sorafenib | - | - | 41 | - |
A crucial aspect of developing kinase inhibitors is ensuring their specificity and selectivity. Ideally, an inhibitor should target the desired kinase without affecting other kinases, thereby minimizing off-target effects. Pyrrolopyrimidine derivatives are often screened against large panels of kinases to determine their selectivity profile.
For example, studies on pyrrolo[2,3-d]pyrimidine derivatives have shown that modifications to the scaffold can significantly alter their selectivity. One study demonstrated that a derivative selectively inhibited the T790M mutant of EGFR with over 100-fold greater potency than the wild-type EGFR, which is a significant advantage in overcoming drug resistance in cancer therapy. nih.gov Another derivative was found to be a potent inhibitor of RET kinase while showing broad selectivity across a panel of other tyrosine kinases. nih.gov This high degree of selectivity is a promising feature for the development of targeted cancer therapies with potentially fewer side effects.
Modulation of Cellular Processes (e.g., Cell Cycle Progression, DNA Integrity)
The ultimate effect of targeting specific enzymes and pathways is the modulation of fundamental cellular processes. For antiproliferative agents like the pyrrolo[3,2-d]pyrimidine derivatives, key readouts of their activity include effects on cell cycle progression and the induction of cell death.
Several studies have shown that halogenated pyrrolo[3,2-d]pyrimidine analogues can induce cell cycle arrest. nih.govnih.gov Specifically, treatment of cancer cells with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from proceeding through mitosis and ultimately inhibits proliferation.
In addition to cell cycle arrest, some derivatives have been shown to induce apoptosis, or programmed cell death. nih.gov Mechanistic investigations into related pyrrolo[2,3-d]pyrimidine compounds revealed that treatment led to an increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins triggers the apoptotic cascade, leading to the death of cancer cells.
| Compound Series | EC50 Range (µM) | Observed Cellular Effect |
|---|---|---|
| Halogenated pyrrolo[3,2-d]pyrimidines | 0.014 – 14.5 | Cell accumulation in G2/M phase |
| N5-substituted halogenated pyrrolo[3,2-d]pyrimidines | 0.83 – 7.3 | Comparable activity with decreased toxicity |
While the primary mechanism of action for many pyrrolopyrimidine derivatives is the inhibition of signaling kinases or metabolic enzymes, some studies suggest that they may also have effects on DNA integrity. nih.govnih.gov Cell cycle arrest at the G2/M checkpoint is often a response to DNA damage, preventing the cell from dividing with a compromised genome. While direct DNA-damaging effects have not been extensively characterized for this specific class of compounds, the induction of a G2/M arrest is consistent with a mechanism that involves, at some level, the DNA damage response pathway. nih.gov Further research is needed to determine whether these compounds directly interact with DNA or if the observed effects are a downstream consequence of inhibiting key cellular kinases involved in DNA repair and cell cycle control.
Receptor Binding Studies and Ligand-Receptor Interactions
No specific data on receptor binding affinities (e.g., Ki, Kd, IC50) or detailed ligand-receptor interaction studies for 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine are available in the current scientific literature.
Protein Crystallography and Structural Biology Insights into Compound-Target Complexes
There are no published crystal structures of this compound in complex with any protein target. Consequently, no structural biology insights into its specific binding mode or interactions at a molecular level can be provided.
Computational Chemistry Studies on Pyrrolo 3,2 D Pyrimidine Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolo[3,2-d]pyrimidine analogues, docking simulations are instrumental in understanding how these compounds interact with the active sites of protein kinases, which are common targets for this class of molecules.
Molecular docking studies on pyrrolo[3,2-d]pyrimidine derivatives have revealed critical interactions with the amino acid residues within the ATP-binding pocket of various kinases. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) have identified key binding modes. nih.gov These simulations often show that the pyrrolopyrimidine scaffold acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the kinase.
The specific interactions can be further detailed. For example, in the case of pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4), strong interactions were observed with the hinge region and β-sheets. mdpi.com The substituents on the pyrrolopyrimidine core play a crucial role in establishing additional interactions, such as hydrogen bonds and hydrophobic interactions, with other residues in the active site, thereby influencing the compound's potency and selectivity.
A hypothetical representation of key interactions for a 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine analogue is presented below:
| Interaction Type | Interacting Residue (Example) | Functional Group on Ligand |
|---|---|---|
| Hydrogen Bond | Met (Hinge Region) | N1 of Pyrimidine (B1678525) Ring |
| Hydrogen Bond | Lys (Catalytic Loop) | N7 of Pyrrole (B145914) Ring |
| Hydrophobic Interaction | Val, Leu, Ile (Hydrophobic Pocket) | Ethyl Group |
| Halogen Bond | Asp (DFG Motif) | Chloro Group |
Beyond identifying binding modes, molecular docking simulations can also provide a quantitative prediction of the binding affinity, often expressed as a docking score or estimated free energy of binding. These scores are used to rank different compounds and prioritize them for synthesis and biological testing. The conformational stability of the ligand-protein complex is also assessed, ensuring that the predicted binding mode is energetically favorable.
For pyrrolo[3,2-d]pyrimidine derivatives targeting the Kinase Insert Domain Receptor (KDR), molecular docking was used to determine the bioactive conformation, which then guided further 3D-QSAR studies. nih.govnih.gov The stability of the docked conformation is crucial for the reliability of these predictions.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding. For pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to provide a more accurate estimation of the binding strength. tandfonline.comtandfonline.com These simulations can reveal subtle but important dynamic interactions that are missed in static docking studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to understand the electronic properties of the pyrrolo[3,2-d]pyrimidine scaffold and its derivatives. These calculations can provide information about the molecule's geometry, charge distribution, and orbital energies. This information is valuable for understanding the reactivity of the compound and for designing molecules with improved properties. For instance, understanding the electrostatic potential can help in predicting favorable interactions with the protein target.
In Silico Modeling of Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For pyrrolo[3,2-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov
These studies on KDR inhibitors resulted in statistically significant models that could predict the inhibitory activities of the compounds based on their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. nih.govnih.gov The insights gained from these models are invaluable for guiding the design of new, more potent inhibitors.
A summary of a typical 3D-QSAR study on pyrrolo[3,2-d]pyrimidine analogues is provided below:
| QSAR Method | Statistical Parameter | Value | Significance |
|---|---|---|---|
| CoMFA | q² (Cross-validated r²) | 0.542 | Good predictive ability |
| CoMFA | r² (Non-cross-validated r²) | 0.912 | Good correlation |
| CoMSIA | q² (Cross-validated r²) | 0.552 | Good predictive ability |
| CoMSIA | r² (Non-cross-validated r²) | 0.955 | Good correlation |
q² and r² values are indicative of the statistical significance of the QSAR model. Higher values suggest a more robust model.
Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the pyrrolo[2,3-d]pyrimidine scaffold, virtual screening approaches have been used to identify novel derivatives with potential anticancer activity. tandfonline.com This process often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous docking and scoring of the most promising candidates. This strategy accelerates the discovery of new bioactive scaffolds and potential lead compounds.
Future Research Directions for 4 Chloro 5 Ethyl 5h Pyrrolo 3,2 D Pyrimidine
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is crucial for the advancement of pharmaceutical research. Future investigations into the synthesis of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine and its parent scaffold should prioritize sustainability and efficiency.
Current synthetic strategies for related pyrrolopyrimidine cores often involve multi-step processes that may have limitations in terms of yield, cost-effectiveness, and environmental impact. google.com Research should focus on developing novel, concise synthetic routes that improve upon existing methods. One promising avenue is the exploration of cascade or one-pot reactions, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. For instance, an I2/DMSO promoted cascade annulation has been successfully used for other pyrrolo[2,3-d]pyrimidine analogues, offering high atom economy and good yields from readily available starting materials. nih.gov Adapting such methodologies could provide a more efficient pathway to the pyrrolo[3,2-d]pyrimidine core.
Furthermore, the principles of green chemistry should be integrated into the synthesis design. rsc.org This includes the use of eco-friendly solvents like water, reusable catalysts, and milder reaction conditions. rsc.orgscispace.com For example, the use of β-cyclodextrin as a reusable promoter in water has been demonstrated for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a strategy that could potentially be adapted. rsc.orgscispace.com
| Synthetic Strategy | Key Features | Potential Advantages for Pyrrolo[3,2-d]pyrimidine Synthesis |
| Cascade Annulation | Multiple bond-forming reactions in a single operation. nih.gov | Reduced step count, less waste, improved atom economy. nih.gov |
| Biomimetic Catalysis | Use of catalysts like β-cyclodextrin in aqueous media. rsc.org | Environmentally friendly, reusable catalyst, mild conditions. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, potentially higher yields, improved efficiency. |
| Flow Chemistry | Continuous processing in a reactor. | Enhanced safety, better control over reaction parameters, scalability. |
Future research should aim to develop a synthesis for this compound that is not only high-yielding but also safe, economical, and ecologically sound, aligning with modern standards for chemical manufacturing. google.com
Advanced Derivatization Strategies for Enhanced Selectivity
The 4-chloro- and 5-ethyl- substitutions on the pyrrolo[3,2-d]pyrimidine core provide key handles for further chemical modification. The chlorine atom at the C4 position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of amine-based side chains. nih.gov Future research should systematically explore this chemical space to build a library of derivatives with diverse functionalities.
A primary goal of derivatization is to achieve enhanced selectivity for specific biological targets, such as protein kinases. nih.gov Kinase inhibitors often achieve selectivity by exploiting subtle differences in the amino acid residues of the ATP-binding pocket. Advanced derivatization strategies should therefore focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by varying substituents at the C4 and N5 positions to probe interactions with target proteins. nih.govnih.gov For example, introducing different aryl amines at C4 or modifying the alkyl group at N5 can significantly impact biological activity and selectivity. nih.gov
Fragment-Based Scaffolding: Attaching different chemical fragments to the core structure to explore new binding interactions. This can involve coupling reactions to introduce aryl or heteroaryl groups, which can form additional hydrogen bonds or van der Waals interactions within a target's active site.
Conformational Locking: Introducing rigid linkers or cyclic structures to restrict the conformation of side chains. This can pre-organize the molecule into an optimal binding conformation, thereby increasing potency and selectivity.
Late-stage functionalization, where complex molecular fragments are introduced in the final steps of a synthesis, would be a particularly efficient approach to rapidly generate diverse analogs from the common this compound intermediate. nih.gov
Integrated Mechanistic Studies for Comprehensive Biological Understanding
While derivatization can yield potent compounds, a deep understanding of their mechanism of action is essential for rational drug development. The pyrrolopyrimidine scaffold is known to interact with a variety of biological targets, including protein kinases and microtubules. chemimpex.comnih.govnih.gov Future research must move beyond simple screening and delve into the precise molecular mechanisms by which this compound derivatives exert their biological effects.
An integrated approach should be employed, combining various experimental techniques:
Biochemical Assays: To quantify the inhibitory activity of new derivatives against a broad panel of enzymes, such as kinases, to determine their potency and selectivity profile. nih.gov
Cell-Based Assays: To assess the effects of the compounds on cellular processes like proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines. mdpi.com
Structural Biology: To obtain co-crystal structures of lead compounds bound to their protein targets using X-ray crystallography. This provides invaluable atomic-level insight into the binding mode and informs further structure-based design.
Proteomics and Genomics: To identify the downstream effects of target inhibition on cellular signaling pathways and gene expression. This can help to confirm the on-target activity of the compounds and uncover potential off-target effects or resistance mechanisms.
For example, if a derivative is found to be a potent kinase inhibitor, mechanistic studies would aim to confirm its binding to the intended kinase within the cell, measure the resulting inhibition of substrate phosphorylation, and characterize the downstream consequences for the relevant signaling cascade.
Development of Advanced Computational Models for Predictive Design
In silico methods are indispensable tools in modern drug discovery for accelerating the design-synthesize-test cycle. The development of advanced computational models tailored to the pyrrolo[3,2-d]pyrimidine scaffold could significantly guide the synthesis of new derivatives with improved properties.
Future computational work should focus on several key areas:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can establish a statistical correlation between the three-dimensional properties of the molecules and their biological activity. mdpi.com Such models can predict the potency of virtual compounds before they are synthesized. mdpi.com
Molecular Docking: Performing docking studies using high-resolution crystal structures of target proteins (e.g., kinases) can predict the binding poses and affinities of designed analogs. mdpi.com This helps prioritize which compounds to synthesize.
Molecular Dynamics (MD) Simulations: Running MD simulations on protein-ligand complexes can provide insights into the stability of the binding interactions and the dynamic behavior of the complex over time. mdpi.com This can help to refine the understanding of the binding mechanism.
ADME/Tox Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. This early-stage assessment can help to filter out compounds with unfavorable pharmacokinetic profiles. semanticscholar.org
| Computational Method | Application in Drug Design | Potential Outcome |
| 3D-QSAR | Predicts biological activity based on molecular structure. mdpi.com | Prioritization of synthetic targets with high predicted potency. |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. mdpi.com | Rational design of derivatives with improved target engagement. |
| MD Simulations | Simulates the dynamic behavior of a protein-ligand complex. mdpi.com | Deeper understanding of binding stability and conformational changes. |
| ADME/Tox Modeling | Predicts pharmacokinetic and toxicity properties. semanticscholar.org | Early identification of compounds with poor drug-like properties. |
By integrating these computational approaches, researchers can create a robust, predictive framework for the design of novel this compound derivatives, making the discovery process more efficient and cost-effective.
Strategic Directions for Chemical Biology Tool Development
Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical biology tools to probe biological systems. These tools can be used for target identification, validation, and imaging.
Strategic directions for developing these tools include:
Affinity-Based Probes: Synthesizing derivatives that incorporate a reactive group or a photo-affinity label. These probes can be used to covalently label their protein targets in complex biological samples, enabling target identification via mass spectrometry-based proteomics.
Fluorescent Probes: Attaching a fluorophore to a potent and selective derivative allows for the visualization of its subcellular localization and interaction with its target in living cells using fluorescence microscopy.
Biotinylated Probes: Creating biotin-tagged analogs for use in affinity purification experiments. These probes can be used to pull down the target protein and its associated binding partners from cell lysates, helping to elucidate protein interaction networks.
The development of such chemical probes from the this compound scaffold would not only advance our understanding of the compound's own mechanism of action but also provide the broader scientific community with powerful reagents for studying fundamental biological processes.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate via coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
- Step 2 : Forming 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine to the intermediate.
- Step 3 : Cyclization to generate the pyrrolo[3,2-d]pyrimidine core.
- Step 4 : Chlorination at the 4-position using reagents like POCl₃ to yield the final compound . Alternative methods include coupling reactions with amines (e.g., phenethylamine) under reflux with DIPEA, followed by displacement of chlorine with other substituents .
Q. How is the compound characterized post-synthesis?
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), noting potential disorder in residues (e.g., ethyl group orientation) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at 5-position, chlorine at 4-position). IR and mass spectrometry validate functional groups and molecular weight .
- Purity analysis : HPLC or LCMS (≥95% purity threshold) ensures compound integrity for biological assays .
Q. What are the biochemical properties and primary mechanisms of action?
- Kinase inhibition : Acts as a competitive inhibitor of EGFR, Her2, and VEGFR2 by binding to ATP pockets, disrupting phosphorylation (IC₅₀ values: 0.9–7.2 µM depending on substituents) .
- Cellular effects : Modulates apoptosis and proliferation via MAPK/ERK pathway inhibition. Preclinical studies show anti-tumor activity in breast and lung cancer models .
Advanced Research Questions
Q. How do structural modifications influence kinase selectivity and potency?
- Substituent effects :
- Chlorine position : 8-Cl derivatives (e.g., compound 8h ) exhibit superior Ab42 inhibition (IC₅₀ = 900 nM) compared to 6-Cl or 7-Cl analogs .
- Ethyl vs. methyl groups : Ethyl at the 5-position enhances hydrophobic interactions with kinase pockets, improving binding affinity .
- N4 modifications : Phenethylamine or 3,4-dimethoxyphenethylamine at N4 increases dual ChE/Ab inhibition (e.g., compound 9h : Ab40 IC₅₀ = 4.0 µM; Ab42 IC₅₀ = 1.5 µM) .
- Bioisosteric replacements : Pyrido[3,2-d]pyrimidine analogs reduce potency compared to quinazoline scaffolds, highlighting the importance of the pyrrolo ring for target engagement .
Q. What challenges arise in crystallographic analysis of this compound and its derivatives?
- Disorder in residues : Ethyl groups or solvent molecules may exhibit positional disorder, requiring high-resolution data (≤1.0 Å) and SHELXL refinement with restraints .
- Twinned crystals : Use SHELXE for experimental phasing in cases of pseudo-merohedral twinning .
- Data quality : Ensure data-to-parameter ratios >10 to avoid overfitting during refinement .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., carboxylates) to improve bioavailability, as seen in compound 10b (22–37% iron chelation, enhancing blood-brain barrier penetration) .
- Metabolic stability : Replace metabolically labile groups (e.g., methylsulfanyl) with fluorine or cyclopropylamine to reduce CYP450-mediated degradation .
- In vivo models : Use xenograft mice with tumor volumes monitored via bioluminescence imaging to validate target engagement .
Q. What strategies enhance its utility in multi-targeted drug design?
- Dual-target inhibitors : Combine kinase inhibition (e.g., CDK2) with cholinesterase inhibition (e.g., AChE IC₅₀ = 6.6 µM) for Alzheimer’s disease therapy .
- Metal chelation : Incorporate iron-chelating motifs (e.g., hydroxyl groups) to address oxidative stress in neurodegenerative diseases .
- TLR7 agonism : Modify the pyrrolo ring with hydrophilic substituents (e.g., morpholine) to activate innate immune pathways for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A general representation of the N-alkylation of a pyrrolo[3,2-d]pyrimidine core.